molecular formula C21H18ClNO3 B12164732 [5-(2-Chlorophenyl)furan-2-yl](2-phenylmorpholin-4-yl)methanone

[5-(2-Chlorophenyl)furan-2-yl](2-phenylmorpholin-4-yl)methanone

Cat. No.: B12164732
M. Wt: 367.8 g/mol
InChI Key: BOEBVSWQFTZEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)furan-2-ylmethanone is a synthetic organic compound featuring a furan ring substituted with a 2-chlorophenyl group at the 5-position, linked via a ketone bridge to a 2-phenylmorpholine moiety.

Properties

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C21H18ClNO3/c22-17-9-5-4-8-16(17)18-10-11-19(26-18)21(24)23-12-13-25-20(14-23)15-6-2-1-3-7-15/h1-11,20H,12-14H2

InChI Key

BOEBVSWQFTZEEI-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 5-(2-Chlorophenyl)furan-2-ylmethanone typically involves the reaction of 2-chlorophenylfuran with 2-phenylmorpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

5-(2-Chlorophenyl)furan-2-ylmethanone undergoes various chemical reactions, including:

Scientific Research Applications

5-(2-Chlorophenyl)furan-2-ylmethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)furan-2-ylmethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a class of aryl-furan-morpholine derivatives. Key structural analogs and their distinguishing features include:

Table 1: Structural Comparison
Compound Name Core Structure Substituents/Modifications Reference
5-(2-Chlorophenyl)furan-2-ylmethanone Furan-morpholinone 2-Chlorophenyl (furan), 2-phenyl (morpholine) -
(5-(2-Chlorophenyl)furan-2-yl)(5-guanidinoindolin-1-yl)methanone (19c) Furan-indolinone 2-Chlorophenyl (furan), guanidinoindoline
(2-fluoro-3-nitrophenyl)(morpholin-4-yl)methanone (Compound 3) Morpholinone 2-Fluoro-3-nitrophenyl
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone Hydroxyacetophenone 2-Chloro, 4-hydroxy, 3-methoxy substituents

Key Observations :

  • The target compound’s morpholine ring with a 2-phenyl group distinguishes it from analogs like 19c, which uses a guanidinoindoline moiety.

Key Observations :

  • The high yield (81%) for 19c suggests efficient coupling strategies for furan-indolinone systems.
  • Morpholine-containing compounds (e.g., Compound 3) often rely on acylation reactions, which may require optimization for sterically hindered substrates.

Physical and Spectral Properties

Physical properties of structurally related compounds provide indirect insights:

Table 3: Physical Properties
Compound Name Molecular Weight Melting Point (°C) Spectral Data (Key Techniques) Reference
5-(2-Chlorophenyl)furan-2-ylmethanone ~407.85 (calc.) Not reported Likely ¹H/¹³C NMR, HRMS -
(5-(2-Chlorophenyl)furan-2-yl)(5-guanidinoindolin-1-yl)methanone (19c) 381.1118 Not reported ¹H NMR, ¹³C NMR, HRMS
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 200.62 Similar to 97-98 ¹H NMR, ¹³C NMR, MS

Key Observations :

  • Molecular weights for furan-morpholine derivatives are typically higher (~400 g/mol) than simpler acetophenones (~200 g/mol).
  • Spectral techniques (NMR, HRMS) are critical for confirming structures of complex heterocycles.
Table 4: Antimicrobial Activity (Gram-Negative Bacteria)
Compound Name MIC (µM) vs E. coli MIC (µM) vs P. putida Reference
(5-(2-Chlorophenyl)furan-2-yl)(5-guanidinoindolin-1-yl)methanone (19c) 12.5–25 25–50
(5-(2-Chloro-4-guanidinophenyl)furan-2-yl)(indolin-1-yl)methanone (20c) 6.25–12.5 12.5–25

Key Observations :

  • 19c and 20c show potent activity against Gram-negative pathogens, with MIC values as low as 6.25 µM.
  • The presence of guanidine groups (e.g., 20c ) enhances activity, suggesting that analogous modifications in the target compound’s morpholine moiety could improve efficacy.

Biological Activity

The compound 5-(2-Chlorophenyl)furan-2-ylmethanone, often referred to as a furan-morpholine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 5-(2-Chlorophenyl)furan-2-ylmethanone typically involves the reaction of 2-chlorobenzaldehyde with furan derivatives and morpholine under specific conditions. The general reaction pathway can be outlined as follows:

  • Formation of the furan derivative : The furan ring is synthesized through cyclization reactions involving appropriate precursors.
  • Condensation with morpholine : The furan derivative is then reacted with 2-phenylmorpholine in the presence of a catalyst to form the desired methanone product.

Antimicrobial Activity

Research has indicated that compounds similar to 5-(2-Chlorophenyl)furan-2-ylmethanone exhibit significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Several derivatives of this compound have shown promising anticancer activity. In vitro studies demonstrated that these compounds inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of 5-(2-Chlorophenyl)furan-2-ylmethanone can be influenced by structural modifications. Key findings from SAR studies include:

Substituent Effect on Activity
2-Chlorophenyl groupEnhances antimicrobial activity
Morpholine ringCritical for bioactivity and solubility
Furan moietyContributes to the overall reactivity

These modifications can lead to enhanced potency and selectivity against specific biological targets.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antibacterial properties of various furan derivatives, 5-(2-Chlorophenyl)furan-2-ylmethanone was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin, indicating its potential as a new antibacterial agent .
  • Cancer Cell Line Studies : Another research effort focused on evaluating the anticancer effects on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, suggesting its potential role in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.